Methyl 4-chlorooxazole-5-carboxylate
Description
Methyl 4-chlorooxazole-5-carboxylate is an oxazole derivative featuring a chlorine atom at position 4 and a methyl ester group at position 4. Oxazoles are five-membered heterocyclic compounds containing oxygen and nitrogen atoms separated by a carbon. The chloro and ester substituents confer distinct electronic and steric properties, making this compound valuable in pharmaceuticals, agrochemicals, and materials science .
Properties
Molecular Formula |
C5H4ClNO3 |
|---|---|
Molecular Weight |
161.54 g/mol |
IUPAC Name |
methyl 4-chloro-1,3-oxazole-5-carboxylate |
InChI |
InChI=1S/C5H4ClNO3/c1-9-5(8)3-4(6)7-2-10-3/h2H,1H3 |
InChI Key |
XGHRZJJWZVREPE-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(N=CO1)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-chlorooxazole-5-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 4-chloro-2-nitrobenzoic acid with methanol in the presence of a dehydrating agent . The reaction conditions often require refluxing the mixture to facilitate the formation of the oxazole ring.
Industrial Production Methods
Industrial production of this compound may involve more scalable and cost-effective methods. These methods often utilize continuous flow reactors to maintain consistent reaction conditions and improve yield. Catalysts such as copper or ruthenium may be employed to enhance the efficiency of the cyclization process .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-chlorooxazole-5-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, which may exhibit distinct biological activities.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents (e.g., dimethylformamide) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Major Products Formed
The major products formed from these reactions include various substituted oxazole derivatives, which can be further explored for their potential biological activities .
Scientific Research Applications
Methyl 4-chlorooxazole-5-carboxylate has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.
Medicine: It is explored for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Industry: The compound is utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Methyl 4-chlorooxazole-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s heterocyclic structure allows it to bind effectively to these targets, modulating their activity and leading to various biological effects. The exact pathways involved may vary depending on the specific application and target .
Comparison with Similar Compounds
Structural Analogs of Oxazole/Isoxazole Derivatives
The following table compares methyl 4-chlorooxazole-5-carboxylate with structurally related compounds, emphasizing substituent effects and heterocyclic variations:
Key Observations:
- Substituent Effects: Chlorine at position 4 (oxazole) enhances electrophilicity, facilitating nucleophilic substitution.
- Heterocycle Variations: Isoxazoles (adjacent N-O) vs. oxazoles (separated N-O) exhibit differing aromaticity and reactivity. Isoxazoles are more π-electron-deficient, favoring electrophilic attacks at nitrogen-proximal positions .
- Synthetic Utility: Brominated derivatives (e.g., ) serve as intermediates for Suzuki coupling, while phenyl-substituted analogs (e.g., ) are common in drug discovery.
Comparison of Spectral and Crystallographic Data
- Methyl 4-Amino-3-Methoxyisoxazole-5-Carboxylate : 1H NMR: Signals for methoxy (δ ~3.9 ppm) and amino protons (δ ~6.5 ppm). Crystal Structure: Planar conformation stabilized by intramolecular N–H⋯O hydrogen bonds. Chains propagate via intermolecular N–H⋯O bonds along [010].
- Methyl 5-(Bromomethyl)-3-Phenylisoxazole-4-Carboxylate :
- 13C NMR: Carbonyl (δ ~165 ppm), bromomethyl (δ ~30 ppm).
- HRMS: Confirmed molecular ion [M+H]⁺ at m/z 310.0.
Contrast with Thiazole Analogs: Thiazole derivatives (e.g., methyl 5-chlorothiazole-4-carboxylate ) exhibit distinct electronic profiles due to sulfur’s polarizability, enhancing stability in redox reactions compared to oxazoles.
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